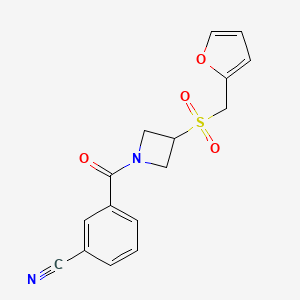
N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds similar to “N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pyrazine-2-carboxamide” involves the use of thiophene, a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science .Molecular Structure Analysis
The molecular structure of “N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pyrazine-2-carboxamide” includes a thiophene nucleus, which is a five-membered heteroaromatic compound containing a sulfur atom .Chemical Reactions Analysis
While specific chemical reactions involving “N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pyrazine-2-carboxamide” are not available, thiophene and its derivatives have been synthesized via various chemical reactions .Scientific Research Applications
Synthesis and Chemical Properties
Synthetic Methodologies : Research has focused on the synthesis of complex heterocyclic compounds, demonstrating advanced techniques such as the Fischer indole synthesis, cross-coupling reactions, and the Suzuki cross-coupling method. These methods enable the creation of a wide array of heterocyclic compounds with potential applications in drug development and material science (Benincori, Brenna, & Sannicolo, 1991); (Melzig, Metzger, & Knochel, 2010); (Ahmad et al., 2021).
Electronic and Optical Properties : The study of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides revealed insights into electronic and nonlinear optical properties through Density Functional Theory (DFT) calculations. This suggests applications in materials science, particularly in developing materials with specific electronic or optical characteristics (Ahmad et al., 2021).
Biological Activity
Anticancer Activity : Compounds structurally related to the query have been synthesized and evaluated for their potential anticancer activity. For instance, derivatives of 1,2-dihydroquinoline-3-carboxylic acid showed significant activity against the breast cancer MCF-7 cell line, indicating the therapeutic potential of structurally similar compounds in oncology research (Gaber et al., 2021).
Analgesic and Antimicrobial Activities : Research into pyrazoles and triazoles bearing a quinazoline moiety has demonstrated analgesic and antimicrobial activities. Such findings suggest that compounds with similar structural features could be explored for their potential in treating pain and infection (Saad, Osman, & Moustafa, 2011).
Material Science and Luminescence
- Luminophores : Studies on pyrazoline derivatives have yielded compounds with orange and orange-red luminescence, indicating potential applications in material science, particularly in the development of new luminescent materials (Krasovitskii, Zubanova, & Vinetskaya, 1982).
properties
IUPAC Name |
N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S/c24-18(15-12-20-7-8-21-15)22-14-5-6-16-13(11-14)3-1-9-23(16)19(25)17-4-2-10-26-17/h2,4-8,10-12H,1,3,9H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDMZRRRBOVBUGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=NC=CN=C3)N(C1)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pyrazine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(furan-2-ylmethyl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2812937.png)


![N-(5-chloro-2-methoxyphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2812944.png)

![N-(1,1-dioxothiolan-3-yl)-2-fluoro-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B2812947.png)
![N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-methylbutanamide](/img/structure/B2812948.png)

![4-(N,N-dipropylsulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2812954.png)



![3-Ethenylsulfonyl-N-[1-(1,3-thiazol-2-yl)pyrazol-4-yl]propanamide](/img/structure/B2812959.png)
![Methyl 3-[benzyl({[(1-cyano-1-methylethyl)(methyl)carbamoyl]methyl})amino]-2-methylpropanoate](/img/structure/B2812960.png)